molecular formula C8H9ClO3S B061921 (3-Methoxyphenyl)methanesulfonyl chloride CAS No. 163295-76-9

(3-Methoxyphenyl)methanesulfonyl chloride

Cat. No. B061921
M. Wt: 220.67 g/mol
InChI Key: HIBDAKCYUPOBNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonyl chlorides typically involves the sulfonation of aromatic compounds followed by chlorination. Although specific synthesis routes for (3-Methoxyphenyl)methanesulfonyl chloride are not directly mentioned, similar compounds have been synthesized through reactions involving methanesulfonyl chloride and various methoxyphenyl derivatives. A general approach might involve the reaction of a methoxyphenyl compound with methanesulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group (Yang et al., 1997).

Molecular Structure Analysis

Molecular structure studies on related compounds, such as methane sulfonyl chloride, reveal geometrical parameters that can be analogously applied to understand the structure of (3-Methoxyphenyl)methanesulfonyl chloride. These studies often utilize techniques like electron diffraction and spectroscopy to determine bond lengths, angles, and conformations (Hargittai & Hargittai, 1973).

Chemical Reactions and Properties

Sulfonyl chlorides, including (3-Methoxyphenyl)methanesulfonyl chloride, are known for their reactivity towards nucleophiles, making them valuable intermediates in the synthesis of sulfonamides, sulfones, and other sulfur-containing compounds. Their reactivity can be influenced by the presence of electron-donating methoxy groups, which may affect the rate and selectivity of nucleophilic substitution reactions (Bentley et al., 1994).

Physical Properties Analysis

Physical properties such as melting and boiling points, solubility, and stability of sulfonyl chlorides can vary significantly depending on their molecular structure. The methoxy group in (3-Methoxyphenyl)methanesulfonyl chloride is likely to impact its solubility in organic solvents and its overall stability, potentially enhancing its utility in organic synthesis (Prakash et al., 2010).

Chemical Properties Analysis

The chemical properties of (3-Methoxyphenyl)methanesulfonyl chloride, such as acidity, basicity, and reactivity towards various chemical reagents, are key to its applications in organic synthesis. The presence of the sulfonyl chloride functional group makes it a potent electrophile, capable of undergoing reactions with a wide range of nucleophiles, leading to various sulfonated products (Narula et al., 1999).

Scientific Research Applications

Synthesis and Characterization of Complex Molecules

(3-Methoxyphenyl)methanesulfonyl chloride is utilized in the synthesis and characterization of complex molecules and materials. For example, Shankar et al. (2011) demonstrated the synthesis of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands, highlighting its role in constructing supramolecular assemblies with potential applications in materials science (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011). Similarly, Preda et al. (2016) synthesized and characterized germanium sulfonate, a coordination network solid, showcasing its application in the development of new materials with unique structural properties (Preda, Kitschke, Rüffer, Lang, & Mehring, 2016).

Atmospheric Chemistry and Environmental Impact

Kwong et al. (2018) explored the chemical transformation of methanesulfonic acid and sodium methanesulfonate through heterogeneous OH oxidation, providing insights into the environmental impact and atmospheric chemistry of organosulfur compounds derived from (3-Methoxyphenyl)methanesulfonyl chloride (Kwong, Chim, Hoffmann, Tilgner, Herrmann, Davies, Wilson, & Chan, 2018). This research is crucial for understanding the fate of such compounds in the atmosphere and their potential environmental effects.

Organic Synthesis Enhancements

Hongy (2015) improved the synthetic conditions of 6-methoxyisatin, using methanesulfonic acid as a catalyst, demonstrating the compound's role in facilitating organic reactions under mild conditions for the efficient synthesis of pharmaceutically relevant compounds (Hongy, 2015).

Catalysis and Reaction Mechanisms

Research by Rosen et al. (2011) on the mild Pd-catalyzed N-arylation of methanesulfonamide using (3-Methoxyphenyl)methanesulfonyl chloride as a reagent highlights its importance in catalysis, offering a safer alternative to potentially genotoxic reagents in the synthesis of complex molecules (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Safety And Hazards

“(3-Methoxyphenyl)methanesulfonyl chloride” is classified as Acute Tox. 4 Oral under the GHS classification, indicating that it is toxic if swallowed4. It is also classified as GHS07, with the signal word Warning4. The compound should be stored at room temperature5.


Future Directions

The future directions for the use of “(3-Methoxyphenyl)methanesulfonyl chloride” are not readily available from the search results.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

(3-methoxyphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-12-8-4-2-3-7(5-8)6-13(9,10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBDAKCYUPOBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631278
Record name (3-Methoxyphenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyphenyl)methanesulfonyl chloride

CAS RN

163295-76-9
Record name 3-Methoxybenzenemethanesulfonyl chloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methoxyphenyl)methanesulfonyl chloride
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